

An In-depth Technical Guide to Zocainone Derivatives and Their Properties

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Compound of Interest		
Compound Name:	Zocainone	
Cat. No.:	B1623886	Get Quote

A Note on **Zocainone**: Comprehensive information specifically detailing "**zocainone**" is limited in publicly available scientific literature. It is identified as a Class I antiarrhythmic agent, structurally derived from procainamide and lidocaine.[1] Consequently, this guide will focus on the well-documented pharmacology and properties of lidocaine and procainamide derivatives, the parent classes to which **zocainone** belongs. This approach provides a robust framework for understanding the likely characteristics of **zocainone** and its related compounds.

Introduction to Lidocaine and Procainamide Derivatives as Class I Antiarrhythmics

Lidocaine and procainamide are seminal Class I antiarrhythmic drugs that function by blocking voltage-gated sodium channels in cardiomyocytes.[2][3] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity and suppressing ectopic pacemaker activity.[4] Derivatives of these compounds have been extensively developed to optimize their therapeutic window, addressing issues of potency, selectivity, pharmacokinetics, and safety.[5][6]

These agents are broadly categorized within the Vaughan-Williams classification:

• Class Ia (e.g., Procainamide): Moderate sodium channel blockade with an associated prolongation of the action potential duration.[3]



- Class Ib (e.g., Lidocaine, Mexiletine): Weak sodium channel blockade with a shortening of the action potential duration.
- Class Ic (e.g., Flecainide): Marked sodium channel blockade with minimal effect on the action potential duration.

This guide will delve into the synthesis, pharmacological properties, and experimental evaluation of key derivatives from these classes.

Pharmacological Properties of Selected Derivatives

The therapeutic utility of lidocaine and procainamide derivatives is dictated by their affinity for the sodium channel, selectivity for cardiac versus neuronal isoforms, and their pharmacokinetic profiles.

Quantitative Data on Sodium Channel Inhibition

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) on specific sodium channel subtypes, particularly the cardiac isoform NaV1.5. The following tables summarize key quantitative data for representative compounds.



Compound	Class	NaV1.5 IC50 (μM)	Target State(s)	Reference(s)
Lidocaine	lb	~200 (tonic), ~60 (inactivated)	Open, Inactivated	[8]
Mexiletine	lb	67.2	Inactivated	[9]
Flecainide	Ic	10.7	Open, Inactivated	[9]
Procainamide	la	Not specified in snippets	Open	[10]
N- Acetylprocainami de (NAPA)	*	Less potent than procainamide	-	[11]
Bupivacaine	-	32 (TTXr), 13 (TTXs)	Open, Inactivated	[8]
Lacosamide	-	70-80 (at -90 to -50 mV)	Intermediate pre- open, Open	[12]

^{*}NAPA is the active metabolite of procainamide and exhibits primarily Class III antiarrhythmic activity (potassium channel blockade).

Pharmacokinetic Parameters

The clinical application of these drugs is heavily influenced by their absorption, distribution, metabolism, and excretion (ADME) properties.



Compoun d	Bioavaila bility	Half-life (t½)	Volume of Distributi on (Vd)	Clearanc e	Primary Metabolis m	Referenc e(s)
Lidocaine	35% (oral)	1.5 - 2 h	1.1 L/kg	10 mL/min/kg	Hepatic (CYP3A4)	[2]
Procainami de	~85% (oral)	~3 h	~2 L/kg	179-660 mL/min	Hepatic (acetylation)	[2]
N- Acetylproc ainamide (NAPA)	-	~7.5 h	-	-	Renal excretion	[13]
Mexiletine	~90% (oral)	10-12 h	5.5-9.5 L/kg	-	Hepatic	[2]

Experimental Protocols Synthesis of a Lidocaine Analogue: α-Chloro-2,6dimethylacetanilide

This protocol outlines the first step in a common synthesis pathway for lidocaine and its derivatives.

Materials:

- 2,6-dimethylaniline
- α-chloroacetyl chloride
- · Glacial acetic acid
- Sodium acetate trihydrate
- Water



- Ice bath
- Vacuum filtration apparatus

Procedure:

- Dissolve 2,6-dimethylaniline in glacial acetic acid.
- Add 1.1 equivalents of α -chloroacetyl chloride to the solution.
- Heat the solution to 40-50°C for ten minutes.
- Upon cooling, add a solution of sodium acetate trihydrate in water.
- Place the resulting mixture in an ice bath to induce precipitation.
- Collect the precipitate by vacuum filtration.
- Rinse the filter cake with copious amounts of water to remove acetic acid.
- Allow the product, α-chloro-2,6-dimethylacetanilide, to air-dry.[5]

Whole-Cell Patch-Clamp Electrophysiology for NaV1.5 Channel Blockers

This protocol is designed to assess the inhibitory effects of compounds on the cardiac sodium channel, NaV1.5.

Cell Preparation:

- Use a stable cell line expressing human NaV1.5 channels (e.g., HEK293 cells).
- Culture cells to an appropriate confluency for patch-clamp experiments.

Solutions:

Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10 HEPES; pH
7.2 (adjusted with CsOH).



External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 D-Glucose, and 10 HEPES; pH 7.4 (adjusted with NaOH).[14]

Voltage Protocol:

- Establish a whole-cell patch-clamp configuration.
- Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.
- Apply a series of depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents.
- To assess state-dependent block, incorporate pre-pulses to different potentials to enrich for open or inactivated channel states before the test pulse. A common protocol involves a train of depolarizations to assess use-dependent block.[15]
- Bath apply the test compound at various concentrations and record the resulting inhibition of the sodium current.

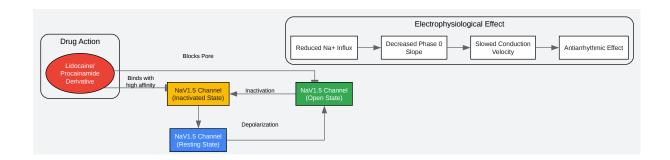
Data Analysis:

- Measure the peak inward sodium current in the absence and presence of the compound.
- Calculate the percentage of current inhibition for each concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50 value.[14]

Visualizations

Signaling Pathway of a Sodium Channel Blocker



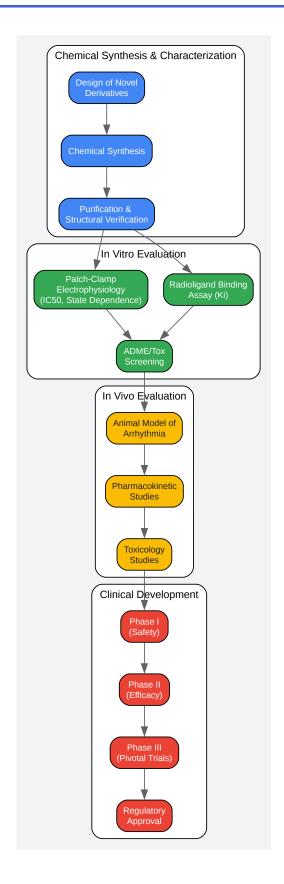


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Caption: Mechanism of action for Class I antiarrhythmics on the cardiac sodium channel.

Experimental Workflow for Characterizing Novel Derivatives





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Caption: A generalized workflow for the discovery and development of novel antiarrhythmic drugs.

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